

A Technical Guide to Cyclic Ethers with Molecular Formula C8H16O

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethyltetrahydrofuran

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The molecular formula C8H16O corresponds to a diverse group of saturated cyclic ether isomers. This guide provides an in-depth overview of their nomenclature, structural diversity, physicochemical properties, and relevance in medicinal chemistry and drug development. Saturated oxygen heterocycles are prevalent in a vast number of biologically active natural products and pharmaceutically active compounds, making them significant motifs in the development of potential drug molecules.[1]

IUPAC Nomenclature and Structural Isomerism

The IUPAC nomenclature for cyclic ethers can follow two primary systems: Hantzsch-Widman nomenclature for heterocyles or substitutive naming based on cycloalkanes using the "oxa-" prefix.[2] For simple systems, the "oxa-" convention is often clearest. The name is based on the total number of atoms in the ring, with the oxygen atom designated as position 1.[3]

The formula C8H16O indicates a degree of unsaturation of one, consistent with a single ring structure. The isomers can be classified based on the ring size:

- Oxonane: A nine-membered ring containing one oxygen atom (C8H16O).[4]
- Substituted Oxocanes (8-membered rings): e.g., Methyl-oxocane.
- Substituted Oxepanes (7-membered rings): e.g., Ethyl-oxepane or Dimethyl-oxepane.



- Substituted Oxanes (6-membered rings): e.g., Propyl-oxane or Trimethyl-oxane.
- Substituted Oxolanes (5-membered rings): e.g., Butyl-oxolane or 2,2,5,5-Tetramethyltetrahydrofuran.[5]
- Substituted Oxetanes (4-membered rings): e.g., Pentyl-oxetane.
- Substituted Oxiranes (3-membered rings): e.g., Hexyl-oxirane.[6][7]

The immense structural and stereoisomeric diversity arises from the varied ring sizes, the position of substituents on the carbon atoms, and the presence of chiral centers.



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Isomeric classification of C8H16O cyclic ethers.

Physicochemical Properties

The physical and chemical properties of C8H16O cyclic ethers vary significantly with the ring size and substitution pattern. Ring strain in smaller rings like oxiranes and oxetanes makes them more reactive and susceptible to ring-opening reactions.[2] Larger, less-strained rings like oxolanes (tetrahydrofurans) and oxanes are often stable and used as solvents.[2]

Below is a table summarizing key quantitative data for representative isomers.



IUPAC Name	Ring Size	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
Oxonane	9	128.21	Data not available	Data not available	Data not available
2- Hexyloxirane	3	128.21	62 (17 mmHg)[8]	0.83[8]	1.420[8]
2- Butyloxolane	5	128.21	158-160	0.86	1.427

Table 1: Physicochemical data for selected C8H16O cyclic ether isomers. Data sourced from publicly available databases.

Experimental Protocols: Synthesis of Cyclic Ethers

The synthesis of cyclic ethers is a cornerstone of organic chemistry, with numerous established methodologies.[1] Key strategies often involve intramolecular cyclization reactions.[9]

General Protocol: Intramolecular Williamson Ether Synthesis

This method involves the formation of a C-O bond from a halo-alcohol precursor under basic conditions.

1. Precursor Synthesis:

- An appropriate diol or unsaturated alcohol is selected. For instance, to synthesize an alkylsubstituted oxolane (tetrahydrofuran), a corresponding 1,4-diol can be used.
- Selective halogenation (e.g., using HBr or PBr3) of one hydroxyl group yields the required halo-alcohol precursor (e.g., a 4-bromo-alkanol).

2. Cyclization Reaction:

- The halo-alcohol is dissolved in a suitable aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming an alkoxide.







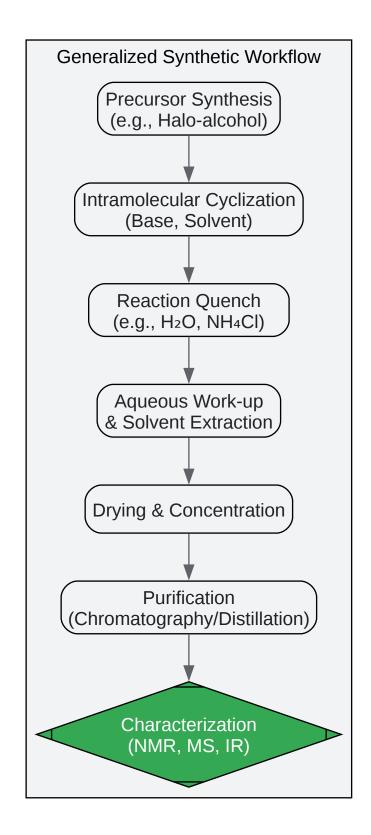
• The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24h) to facilitate the intramolecular SN2 reaction, where the alkoxide displaces the halide to form the cyclic ether.

3. Work-up and Purification:

- The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).
- The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.
- The crude product is purified using column chromatography or distillation to yield the pure cyclic ether.

Other powerful methods include acid-catalyzed cyclization of diols, palladium-catalyzed C-H activation, and intramolecular hydroalkoxylation of alkenols.[10][11]





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A generalized experimental workflow for cyclic ether synthesis.



Role in Drug Development and Medicinal Chemistry

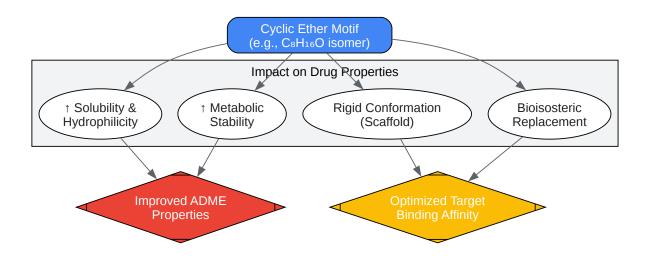
Saturated cyclic ethers are crucial structural motifs in medicinal chemistry. Their incorporation into a molecule can improve critical pharmacological properties. Cyclic ethers are found in many FDA-approved drugs and are considered key structural units in synthetic pharmaceuticals.[12]

Key Roles:

- Improved Physicochemical Properties: The inclusion of an oxygen atom can increase hydrophilicity and improve the solubility of a drug candidate.[12]
- Metabolic Stability: Replacing a metabolically labile group (like a gem-dimethyl group) with a stable cyclic ether (like an oxetane) can enhance the metabolic stability and half-life of a compound.[12]
- Structural Scaffolds: The rigid conformations of cyclic ethers provide excellent scaffolds for orienting substituents in three-dimensional space to optimize binding with biological targets.
- Bioisosteric Replacement: Cyclic ethers can act as bioisosteres for other functional groups.
 For example, an oxetane ring can mimic a carbonyl group, improving properties while maintaining biological activity.

The unique properties of cyclic ethers enable them to interact with biological membranes and cellular pathways, sometimes potentiating the action of a primary therapeutic agent.[13]





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Logical relationships of cyclic ethers in drug design.

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